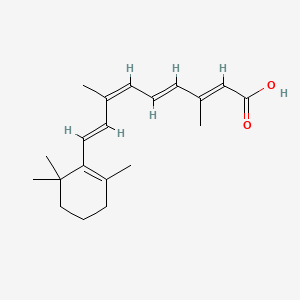

Retinoic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 1 mg/mL at 72 °F (NTP, 1992)

Practically insoluble in water

Soluble in DMSO; slightly soluble in polyethylene glycol 400, octanol, ethanol; practically insoluble in mineral oil, glycerin

... Soluble in ether; slightly soluble in ... chloroform.

Synonyms

Canonical SMILES

Isomeric SMILES

Antiviral Properties

Alitretinoin has shown promise in inhibiting the replication of several viruses, including:

- Human immunodeficiency virus (HIV): Studies suggest Alitretinoin might activate latent HIV reservoirs, potentially aiding eradication efforts [].

- Respiratory viruses: Research indicates Alitretinoin's ability to reduce viral load in respiratory illnesses caused by viruses like rhinovirus and respiratory syncytial virus (RSV) [].

These findings warrant further investigation to determine Alitretinoin's efficacy and safety as a potential antiviral treatment.

Skin Conditions

Alitretinoin's effects on retinoid receptors have led to research on its potential use in treating skin conditions like:

- Graft-versus-host disease (GVHD): Studies suggest Alitretinoin might improve skin GVHD symptoms.

- Ichthyosis: Early research indicates Alitretinoin's potential benefit in managing certain types of ichthyosis, a group of genetic skin disorders [].

Other Areas of Investigation

Alitretinoin's potential applications are being explored in other areas as well, including:

9-CIS-RETINOIC ACID is a stereoisomer of retinoic acid, a derivative of vitamin A, and plays a crucial role in various biological processes. It is known for its ability to bind and activate retinoic acid receptors, specifically the retinoic acid receptor (RAR) and retinoid X receptor (RXR). This compound is significant in regulating gene expression and mediating physiological functions associated with growth, differentiation, and apoptosis in various cell types .

- Anti-Cancer Effects: The exact mechanism by which alitretinoin exerts its anti-cancer effects is still under investigation. However, research suggests it likely involves several pathways, including:

- Inhibition of cell growth: Alitretinoin may bind to and activate retinoid receptors, which regulate gene expression and can lead to the arrest of cancer cell growth [, ].

- Induction of differentiation: It might induce differentiation, a process where immature cells mature into functional cells, thereby eliminating cancerous properties [].

- Toxicity: Alitretinoin can cause birth defects and should not be used by pregnant or breastfeeding women [, ]. Other potential side effects include dry skin, cheilitis (inflammation of the lips), and elevated liver enzymes [].

- Flammability and Reactivity: Data on the specific flammability and reactivity of alitretinoin is limited, but its organic nature suggests it might be combustible.

9-CIS-RETINOIC ACID undergoes several chemical transformations. It can isomerize to other forms of retinoic acid, including all-trans-retinoic acid and 13-cis-retinoic acid. The metabolic pathways involve oxidation reactions that lead to the formation of various metabolites such as 9-cis-4-hydroxy-retinoic acid and 9-cis-4-oxoretinoic acid . The compound also participates in complex interactions with cellular proteins, influencing cell cycle regulation by modulating cyclin-dependent kinase inhibitors .

The biological activities of 9-CIS-RETINOIC ACID are extensive. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest, particularly in the G1 phase. The compound enhances apoptosis in certain tumor cells and modulates autocrine signaling pathways, such as those involving prolactin receptors in breast cancer cells . Additionally, it plays a role in preventing aberrant crypt foci formation, indicating its potential chemopreventive properties .

The synthesis of 9-CIS-RETINOIC ACID can be achieved through several methods:

- Retinol Conversion: The natural biosynthesis involves converting retinol to retinal via retinol dehydrogenase, followed by further oxidation to produce 9-cis-retinoic acid .

- Chemical Synthesis: Various chemical methods have been developed for synthesizing this compound. For instance, a stereoselective synthesis using the Suzuki reaction has been reported, which allows for efficient production of 9-cis-retinoic acid with high yields .

9-CIS-RETINOIC ACID has several applications in both research and clinical settings:

- Cancer Treatment: Due to its ability to regulate gene expression and induce apoptosis in cancer cells, it is studied as a potential therapeutic agent for various cancers .

- Dermatology: It is utilized in dermatological treatments for conditions like acne and psoriasis due to its effects on skin cell differentiation and proliferation .

- Developmental Biology: The compound plays a critical role in embryonic development, influencing cellular differentiation processes during early development stages .

Studies have demonstrated that 9-CIS-RETINOIC ACID interacts with nuclear receptors RAR and RXR, affecting transcriptional activity related to gene expression. These interactions suggest that it may have distinct physiological roles compared to other retinoids by activating different signaling pathways . Furthermore, research indicates that it may modulate the activity of various proteins involved in cell cycle regulation and apoptosis, highlighting its multifaceted biological roles .

Several compounds share structural similarities with 9-CIS-RETINOIC ACID. Below is a comparison highlighting its uniqueness:

| Compound | Binding Affinity | Biological Activity | Unique Features |

|---|---|---|---|

| All-trans-Retinoic Acid | High | Promotes differentiation and apoptosis | Most potent natural ligand for RARs |

| 13-cis-Retinoic Acid | Moderate | Used in acne treatment | Less effective than 9-cis in some cancer models |

| 9,13-Di-cis-Retinoic Acid | Low | Limited studies on biological activity | Less common; potential unique effects |

Similar Compounds- All-trans-Retinoic Acid

- 13-cis-Retinoic Acid

- 9,13-Di-cis-Retinoic Acid

9-cis-retinoic acid biosynthesis initiates through a well-characterized pathway beginning with 9-cis-retinol, which serves as the primary substrate for enzymatic conversion [1] [2]. The endogenous synthesis occurs through a two-step oxidative process that follows classical retinoid metabolism principles. Research demonstrates that both hepatic stellate cells and hepatoma cells accumulate similar quantities of 9-cis-retinol when provided in culture medium, establishing the foundational substrate availability for subsequent biosynthetic processes [1] [2].

The initial substrate availability exhibits tissue-specific characteristics, with hepatocytes demonstrating preferential incorporation of all-trans-retinol over 9-cis-retinol when equimolar concentrations are provided [1] [2]. In contrast, hepatic stellate cells do not exhibit this preferential uptake pattern, maintaining equal incorporation rates for both retinol isomers under identical experimental conditions [1] [2]. This differential uptake pattern suggests tissue-specific regulatory mechanisms that may influence the overall availability of 9-cis-retinol for subsequent oxidative metabolism.

Esterification of 9-cis-retinol represents a critical regulatory mechanism in the biosynthetic pathway. Both acyl-coenzyme A:retinol acyltransferase and lecithin:retinol acyltransferase facilitate this esterification process across multiple cell types [1] [2]. The formation of 9-cis-retinyl esters serves as a storage mechanism, with subsequent hydrolysis by retinyl ester hydrolases releasing free 9-cis-retinol for oxidative conversion [1] [2]. This esterification-hydrolysis cycle provides metabolic flexibility and substrate regulation within the biosynthetic pathway.

Enzymatic Catalysis: cis-Retinol Dehydrogenase (cRDH) and Oxidative Pathways

The enzymatic conversion of 9-cis-retinol to 9-cis-retinoic acid proceeds through stereospecific retinol dehydrogenases, with cis-retinol dehydrogenase representing the primary enzyme responsible for the initial oxidative step [3] [4]. This membrane-bound enzyme belongs to the short-chain alcohol dehydrogenase/reductase superfamily and demonstrates remarkable specificity for 9-cis-retinol oxidation while exhibiting minimal activity toward all-trans-retinol [3] [4].

The enzymatic mechanism utilizes nicotinamide adenine dinucleotide as the preferred cofactor, with negligible activity observed when nicotinamide adenine dinucleotide phosphate serves as the electron acceptor [4]. High-performance liquid chromatography analysis confirms that cis-retinol dehydrogenase generates 9-cis-retinaldehyde as the immediate product, with reaction efficiency dependent upon cofactor availability and enzyme concentration [4]. The enzyme demonstrates reversible activity, capable of reducing 9-cis-retinaldehyde back to 9-cis-retinol in the presence of reduced nicotinamide adenine dinucleotide [4].

Additional retinol dehydrogenases contribute to 9-cis-retinoic acid biosynthesis through dual-substrate specificity mechanisms [5]. These enzymes, designated retinol dehydrogenase 11 through 14, display high catalytic activity toward both 9-cis-retinol and all-trans-retinol, providing alternative pathways for retinaldehyde formation [5]. The unique substrate utilization pattern of these enzymes enables cooperative production of multiple retinoic acid isomers by single enzymatic systems [5].

The second oxidative step involves aldehyde dehydrogenase enzymes that convert 9-cis-retinaldehyde to 9-cis-retinoic acid [6] [7]. Aldehyde dehydrogenase 1A1 demonstrates particularly efficient catalysis of this conversion, with kinetic studies revealing substrate specificity for 9-cis-retinaldehyde [6] [7]. Recombinant aldehyde dehydrogenase efficiently catalyzes oxidation of both 9-cis-retinaldehyde and all-trans-retinaldehyde, while phenobarbital-induced aldehyde dehydrogenase shows minimal activity with all-trans-retinaldehyde and reduced efficiency with 9-cis-retinaldehyde [6].

| Enzyme | Substrate Specificity | Cofactor Preference | Cellular Localization |

|---|---|---|---|

| cis-Retinol Dehydrogenase | 9-cis-retinol > all-trans-retinol | NAD+ >> NADP+ | Membrane-bound |

| Retinol Dehydrogenase 11-14 | 9-cis-retinol = all-trans-retinol | NAD+/NADP+ | Endoplasmic reticulum |

| Aldehyde Dehydrogenase 1A1 | 9-cis-retinaldehyde > all-trans-retinaldehyde | NAD+ | Cytosolic |

Tissue-Specific Metabolism in Hepatic and Pancreatic Systems

Hepatic metabolism of 9-cis-retinoic acid demonstrates complex regulatory mechanisms that vary significantly between different liver cell populations [1] [2] [8]. Hepatoma cells exhibit strong inhibition of 9-cis-retinoic acid synthesis when exposed to elevated concentrations of 9-cis-retinol, suggesting negative feedback regulation that may explain the characteristically low concentrations of 9-cis-retinol observed in hepatic tissue [1] [2]. This inhibitory mechanism provides metabolic control over retinoic acid production and prevents excessive accumulation.

Hepatic stellate cells represent a distinct metabolic compartment for 9-cis-retinoic acid biosynthesis, demonstrating differential responses to retinoic acid isomers compared to hepatocytes [8]. All-trans-retinoic acid exerts significant inhibitory effects on procollagen type I, III, and IV synthesis in activated stellate cells, while 9-cis-retinoic acid produces opposite effects, increasing procollagen I messenger ribonucleic acid expression by 1.9-fold [8]. This divergent response pattern indicates tissue-specific regulatory mechanisms that may contribute to hepatic fibrosis progression.

Cell homogenates from hepatoma cells demonstrate the capacity to convert all-trans-retinol to 9-cis-retinaldehyde, suggesting the existence of isomerization mechanisms that provide alternative substrate sources for 9-cis-retinoic acid synthesis [1] [2]. This metabolic flexibility enables hepatic tissue to generate 9-cis-retinoic acid from multiple retinoid precursors, expanding the potential substrate pool beyond direct 9-cis-retinol availability.

Pancreatic metabolism represents the most extensively characterized tissue-specific system for 9-cis-retinoic acid biosynthesis [9] [10]. Pancreatic beta cells serve as the primary source of 9-cis-retinoic acid within pancreatic tissue, with quantitative analysis revealing concentrations ranging from 40 to 100 nanomolar under physiological conditions [9] [10]. Beta cell lines demonstrate active biosynthetic capacity, generating both 9-cis-retinoic acid and all-trans-retinoic acid from their respective retinol and retinaldehyde precursors at comparable rates [10].

The pancreatic biosynthetic system exhibits remarkable sensitivity to metabolic status, with 9-cis-retinoic acid concentrations decreasing by 36% during fasted-to-fed transitions [9] [10]. Glucose challenge produces even more dramatic responses, with 9-cis-retinoic acid levels decreasing by greater than 80% within 15 minutes of glucose administration [9] [10]. This rapid metabolic response correlates inversely with serum insulin levels, establishing 9-cis-retinoic acid as a glucose-responsive autacoid within pancreatic tissue [9] [10].

| Tissue Type | Baseline 9-cis-RA Concentration | Response to Glucose | Primary Cell Source |

|---|---|---|---|

| Pancreas | 40-100 nM | 80% decrease in 15 min | Beta cells |

| Liver (Hepatocytes) | <0.05 pmol/g | Inhibited by high retinol | Hepatoma cells |

| Liver (Stellate) | Variable | Increased collagen synthesis | Activated stellate cells |

Mouse models with reduced beta cell populations demonstrate proportional decreases in pancreatic 9-cis-retinoic acid concentrations, confirming the cellular source of biosynthesis [10]. Heterozygous Akita mice, which exhibit 46% reduction in pancreatic insulin content due to beta cell apoptosis, show corresponding 40% decreases in 9-cis-retinoic acid levels [10]. Streptozotocin-induced beta cell destruction produces time-dependent decreases in 9-cis-retinoic acid that parallel the extent of beta cell loss, with 95% beta cell depletion corresponding to 70% reduction in tissue 9-cis-retinoic acid content [10].

Binding Specificity and Affinity Characteristics

9-cis-retinoic acid demonstrates remarkable selectivity for retinoid X receptors, binding with high affinity to all three receptor subtypes. The compound exhibits dissociation constants of 15.7 nanomolar for retinoid X receptor alpha, 18.3 nanomolar for retinoid X receptor beta, and 14.1 nanomolar for retinoid X receptor gamma [1] [4]. This binding specificity distinguishes 9-cis-retinoic acid from other retinoic acid stereoisomers, as retinoid X receptors demonstrate remarkable selectivity in their ligand recognition patterns.

| Receptor Subtype | Dissociation Constant (Kd) nM | Binding Specificity | Reference |

|---|---|---|---|

| RXRα | 15.7 | High | Allenby et al., 1993 [1] |

| RXRβ | 18.3 | High | Allenby et al., 1993 [1] |

| RXRγ | 14.1 | High | Allenby et al., 1993 [1] |

The structural basis for this selectivity resides in the unique conformation of the retinoid X receptor ligand-binding pocket. Crystal structure analysis reveals that the retinoid X receptor ligand-binding pocket exhibits a more pronounced kink compared to retinoic acid receptors, which prevents binding of all-trans-retinoic acid [5] [6]. The binding site for the beta-ionone moiety is rotated approximately ninety degrees toward the bottom core of the protein, creating a conformational environment that specifically accommodates the 9-cis conformation [5] [6].

Kinetic Mechanisms of Ligand Binding

The interaction between 9-cis-retinoic acid and retinoid X receptor alpha follows a sophisticated two-step binding mechanism. Transient kinetic analyses using stopped-flow fluorescence spectroscopy reveal that binding involves a rapid, enthalpically driven pre-equilibrium followed by a slower, entropically driven reaction [7] [8]. This second step likely arises from conformational changes within the ligand-binding domain of the receptor, suggesting that ligand binding induces significant structural reorganization.

| Parameter | Value | Description |

|---|---|---|

| Association Rate (kon) | Rapid (enthalpically driven) | Initial pre-equilibrium binding [7] |

| Dissociation Rate (koff) | Slower (entropically driven) | Conformational rearrangement [7] |

| Overall Equilibrium Constant (Kov) | ~15 nM | High affinity interaction [7] |

| Binding Mechanism | Two-step mechanism | Pre-equilibrium followed by conformational change [7] |

| Conformational Change Time | Minutes to hours | Ligand-induced structural reorganization [9] |

Structural Conformational Changes Upon Ligand Binding

Ligand binding induces profound conformational changes within the retinoid X receptor structure. The molecular mechanism relies upon a dynamic equilibrium of the ligand-binding domain between an apo form, where the ligand-binding pocket is partially filled by the hydrophobic end of helix eleven, and a holo form where helix eleven extends its helical structure, leaving the ligand-binding pocket unoccupied and accessible [5] [6].

Upon 9-cis-retinoic acid binding, helix eleven assumes its stable straight conformation while helix three clamps the ligand and locks it in position. The subsequent reorganization of helix twelve, which seals the ligand-binding pocket in the agonist conformation, appears to be entropy driven [5] [6]. This essentially hydrophobic ligand pocket results from the concerted and cooperative motions of helices three and eleven, which clamp the ligand through coordinated structural rearrangements.

The binding process also triggers rapid dissociation of receptor tetramers into active species, dimers and monomers. Fluorescence anisotropy studies indicate that ligand binding results in significant conformational changes such that the holo-retinoid X receptor is more compactly folded compared to the apo-protein [9]. These findings suggest that the initial event in 9-cis-retinoic acid signaling involves a fundamental change in the oligomeric state of retinoid X receptors.

Transcriptional Regulation via Retinoid X Receptor Heterodimerization

Heterodimerization Partner Classification and Functional Diversity

Retinoid X receptors function as obligate heterodimerization partners for approximately one-fourth of all known human nuclear receptors, establishing them as central regulatory components in multiple signaling pathways [10] [11]. These heterodimerization partnerships can be classified into three functionally distinct categories based on their response patterns to retinoid X receptor ligands: permissive, conditional permissive, and non-permissive heterodimers [10] [12].

| Heterodimerization Partner | Functional Classification | Response to RXR Ligands | DNA Response Element |

|---|---|---|---|

| Retinoic Acid Receptor (RAR) | Conditional Permissive | Only with RAR agonist [13] | DR2, DR5 [14] |

| Peroxisome Proliferator-Activated Receptor (PPAR) | Permissive | Independent activation [10] | DR1, DR2 [14] |

| Liver X Receptor (LXR) | Permissive | Independent activation [10] | DR4 [14] |

| Farnesoid X Receptor (FXR) | Permissive | Independent activation [10] | IR1 [10] |

| Thyroid Hormone Receptor (TR) | Non-permissive | No response [12] | DR4 [14] |

| Vitamin D Receptor (VDR) | Non-permissive | No response [12] | DR3 [14] |

| Pregnane X Receptor (PXR) | Permissive | Independent activation [10] | DR3, ER6 [14] |

Permissive heterodimers, including those formed with peroxisome proliferator-activated receptors, liver X receptors, and farnesoid X receptors, can be activated by ligands for either partner in the dimer [10] [12]. Conversely, non-permissive heterodimers, such as those with thyroid hormone receptors and vitamin D receptors, typically do not respond to retinoid X receptor ligands [12]. The retinoid X receptor-retinoic acid receptor heterodimer demonstrates conditional permissiveness, requiring the presence of retinoic acid receptor agonists for full response to retinoid X receptor ligands [13] [12].

Molecular Mechanisms of Heterodimerization

The heterodimerization process follows a two-step pathway involving sequential engagement of distinct dimerization domains. Initially, retinoid X receptors form solution heterodimers with their partners through interactions between their ligand-binding domains. Subsequently, the DNA-binding domains, positioned in proximity through this initial interaction, engage with high-affinity sites in target DNA sequences [15].

The asymmetric heterodimer interface consists largely of helix eleven from each monomer, with additional contacts from helix seven, helix nine, and specific loop regions. These interactions comprise an intricate network of hydrophobic and polar interactions that stabilize the heterodimeric complex [10]. The specific orientation and bending of helix eleven varies among different heterodimerization partners, contributing to the distinct functional properties of each heterodimer type.

Ligand-Dependent Transcriptional Activation Mechanisms

9-cis-retinoic acid binding to retinoid X receptors within heterodimeric complexes initiates transcriptional activation through multiple molecular mechanisms. In the absence of ligand, retinoid X receptor heterodimers interact with corepressor proteins, maintaining target genes in a transcriptionally repressed state [16]. Ligand binding induces dissociation of corepressors and recruitment of coactivator proteins, which subsequently promote transcription of downstream target genes [16].

The process involves recruitment of histone-modifying enzymes, including histone acetyltransferases and histone methyltransferases, which promote chromatin remodeling and facilitate ribonucleic acid transcription [16]. The activated retinoid X receptor heterodimer binds to specific DNA response elements in target gene promoters, with different heterodimer combinations recognizing distinct response element configurations.

Studies of rat growth hormone gene expression demonstrate that 9-cis-retinoic acid stimulation of transcription is mediated by 9-cis-retinoic acid-bound retinoid X receptor-containing complexes, with evidence suggesting that multiple nuclear hormone receptor family members can interact on composite DNA elements [17] [18]. The transcriptional response depends on the presence or absence of cognate ligands for the heterodimerization partners, highlighting the sophisticated regulatory control mechanisms governing these signaling pathways.

Allosteric Communication and Cross-Dimer Signaling

Heterodimerization enables sophisticated allosteric communication between receptor partners, allowing for combinatorial control of transcriptional activation. The signal across the heterodimer interface provides an exquisite degree of regulatory control, with ligand binding to one partner influencing the conformation and activity of the other partner [10].

Studies of retinoid X receptor-retinoic acid receptor heterodimers reveal that retinoic acid receptor can adopt conformational states distinct from the active holo-retinoic acid receptor when complexed with retinoid X receptor, thus allowing retinoid X receptor to become transcriptionally responsive to agonists under specific conditions [19] [20]. This allosteric communication mechanism enables the heterodimer to integrate multiple signaling inputs and generate appropriate transcriptional responses.

Non-Genomic Signaling Pathways

Rapid Kinase Cascade Activation

9-cis-retinoic acid activates multiple kinase cascades through non-genomic mechanisms that occur within minutes of ligand exposure. These rapid responses involve activation of phosphoinositide 3-kinase and protein kinase B pathways, mitogen-activated protein kinase p38, and extracellular signal-regulated kinases [21] [22]. The activation of these pathways does not require gene transcription and represents a distinct mode of retinoid action that complements the classical genomic effects.

| Signaling Pathway | Time Frame | Cellular Effect | Molecular Target |

|---|---|---|---|

| Phosphoinositide 3-kinase/Protein Kinase B | Minutes | Cell survival/proliferation [23] | Phosphoinositide 3-kinase/Akt [23] |

| Mitogen-Activated Protein Kinase p38 | Minutes | Stress response/inflammation [21] | p38 MAPK/MSK1 [21] |

| Extracellular Signal-Regulated Kinases | Minutes | Proliferation/differentiation [21] | ERK1/2/RSK2 [21] |

| G-protein Signaling (Gq inhibition) | Seconds to minutes | Platelet inhibition [24] | Gq protein [24] |

| Mitochondrial Transcription | Hours | Mitochondrial biogenesis [25] | Mitochondrial RXRα [25] |

| Calcium Mobilization | Seconds to minutes | Cellular signaling [23] | Intracellular Ca2+ stores [23] |

The phosphoinositide 3-kinase/protein kinase B pathway activation by 9-cis-retinoic acid plays crucial roles in cell survival and proliferation. Studies in lymphatic endothelial cells demonstrate that 9-cis-retinoic acid induces rapid phosphorylation of protein kinase B within ten minutes of treatment, leading to downstream effects on cell cycle regulators including p27 and p57 [23]. This pathway activation contributes to enhanced cell proliferation and migration through protein kinase B-mediated phosphorylation and degradation of cyclin-dependent kinase inhibitors.

G-Protein-Coupled Signaling Modulation

9-cis-retinoic acid demonstrates unique non-genomic effects through direct interaction with G-protein signaling pathways. Retinoid X receptors rapidly bind to Gq proteins in a ligand-dependent manner, inhibiting Gq-induced Rac activation and intracellular calcium release [24]. This mechanism provides a novel mode of cross-talk between nuclear receptor and G-protein signaling families.

In human platelets, retinoid X receptor ligands inhibit platelet aggregation and thromboxane A2 release in response to adenosine diphosphate and thromboxane A2 receptors [24] [26]. The inhibition occurs through ligand-dependent binding of retinoid X receptors to Gq proteins, preventing downstream signaling cascade activation. This mechanism contributes to the anti-thrombotic effects of retinoid X receptor ligands and represents a clinically relevant non-genomic action.

Mitochondrial Signaling and Transcriptional Regulation

9-cis-retinoic acid induces retinoid X receptor localization to mitochondria, where it mediates mitochondrial DNA transcription [25] [27]. This represents a unique non-genomic mechanism involving organellar translocation of nuclear receptors. Treatment with 9-cis-retinoic acid significantly increases expression of mitochondrial genes including NADH dehydrogenase subunit 1, NADH dehydrogenase subunit 6, and cytochrome c oxidase subunit I [25].

The mitochondrial effects of 9-cis-retinoic acid depend on mitochondrial membrane potential and adenosine triphosphate levels, suggesting that cellular energetic status influences retinoid X receptor mitochondrial translocation [25] [27]. Cells with low membrane potential treated with 9-cis-retinoic acid show significantly lower amounts of retinoid X receptor alpha in mitochondria, indicating that mitochondrial function modulates this non-genomic signaling pathway.

This mitochondrial signaling mechanism does not affect mitochondrial DNA copy number or mitochondrial mass but specifically enhances mitochondrial DNA transcription [25]. The pathway represents a novel mechanism by which 9-cis-retinoic acid can influence cellular metabolism and mitochondrial function independent of nuclear gene transcription.

Post-Translational Modification Pathways

9-cis-retinoic acid mediates non-genomic effects through post-translational modification pathways, including protein retinoylation. This process involves covalent bonding of retinoic acid to proteins, performing post-translational modifications in various cell types [22]. The retinoylation process appears to involve conversion of retinoic acid into an activated intermediate retinoyl-coenzyme A, which then modifies target proteins.

Studies in human acute myeloid leukemia cell lines demonstrate that retinoylation occurs through covalent bonding mechanisms and contributes to cellular differentiation processes [22]. The combination of 9-cis-retinoic acid with other retinoids shows synergistic effects on differentiation and retinoylation processes, indicating complex interactions between genomic and non-genomic retinoid actions.

Purity

Physical Description

Cis-retinoic acid is a yellow-orange to orange crystalline powder; orange-brown chunky solid. (NTP, 1992)

Solid

Color/Form

Crystals from ethanol

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 7.85 (est)

Odor

Decomposition

Appearance

Melting Point

372 to 374 °F (NTP, 1992)

178-184

180-182 °C

181 °C

Storage

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (97.56%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Tretinoin is a generic name for a medication derivative of vitamin A (retinol), also commonly known as all-trans retinoic acid (ATRA). Tretinoin can be given systemically or topically for various indications.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Dermatologic Agents; Keratolytic Agents; Retinoids

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. trans-Retinoic acid is included in the database.

Tretinoin gel and cream are indicated for topical application in the treatment of acne vulgaris. The safety and efficacy of the long-term use of this product in the treatment of other disorders have not been established. /Included in US product labeling; Tretinoin, topical/

Tretinoin is used topically as a 0.05 or 0.1% cream for palliative therapy to improve dermatologic changes (e.g., fine wrinkling, mottled hyperpigmentation, roughness) associated with photodamage. /NOT included in US product labeling; Tretinoin, topical/

For more Therapeutic Uses (Complete) data for all-trans-Retinoic acid (9 total), please visit the HSDB record page.

Pharmacology

Alitretinoin is an orally- and topically-active naturally-occurring retinoic acid with antineoplastic, chemopreventive, teratogenic, and embryotoxic activities. Alitretinoin binds to and activates nuclear retinoic acid receptors (RAR) and retinoid X receptors (RXR); these activated receptors act as transcription factors, regulating gene expression that results in the inhibition of cell proliferation, induction of cell differentiation, and apoptosis of both normal cells and tumor cells.

MeSH Pharmacological Classification

ATC Code

D - Dermatologicals

D11 - Other dermatological preparations

D11A - Other dermatological preparations

D11AH - Agents for dermatitis, excluding corticosteroids

D11AH04 - Alitretinoin

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XX - Other antineoplastic agents

L01XX22 - Alitretinoin

Mechanism of Action

Although the precise mechanism(s) of action of tretinoin has not been fully elucidated, it is known that the drug is not a cytolytic agent. Tretinoin induces cellular differentiation and decreases the proliferation of acute promyelocytic leukemia (APL) cells. The PML/RAR-a fusion protein resulting from the chromosomal translocation appears to block myeloid differentiation at the promyelocyte stage, possibly by complexing and inactivating wild-type PML or by inhibiting the normal retinoic acid signaling pathway. In patients with APL who achieve a complete remission with tretinoin therapy, the drug causes an initial maturation of the primitive promyelocytes derived from the cellular leukemic clone followed by a repopulation of the bone marrow and peripheral blood by normal, polyclonal hematopoietic cells. Observations supporting cellular differentiation effects as a mechanism of tretinoin include the absence of bone marrow hypoplasia during induction, the appearance of immunophenotypically unique "intermediate cells" expressing both mature and immature cell surface antigens, and the presence of both Auer rods and the translocation in morphologically mature granulocytes until a late stage of induction. The mechanism by which the population of malignant cells is eliminated is not fully understood but appears to involve apoptosis (programmed cell death). Following induction therapy, the PML/RAR-a fusion protein can be detected in the majority of patients, suggesting that tretinoin alone does not eradicate the leukemic clone.

KEGG Target based Classification of Drugs

Hepatocyte nuclear factor 4 like receptors

Retinoid X receptor (RXR)

NR2B (RXR) [HSA:6256 6257 6258] [KO:K08524 K08525 K08526]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Tretinoin metabolites are excreted in bile and urine. Following administration of radiolabeled tretinoin at doses of 2.75 mg and 50 mg - which are 0.53 to 9.6 times the approved recommended dosage based on 1.7 m2, respectively - approximately 63% of the radioactivity was recovered in the urine within 72 hours, and 31% appeared in the feces within six days.

Tretinoin is rapidly and extensively distributed to tissues following oral administration but does not cross the blood-brain barrier. The apparent volume of distribution (Vd) of intravenous tretinoin is dose-dependent and significantly greater at low doses. The Vd was 0.52 ± 0.12 L/kg after 0.0125 mg/kg and 0.21 ± 0.05 L/kg after 0.25 mg/kg.

No information is available.

/MILK/ It is not known whether topically applied tretinoin is excreted in human milk.

Studies with radiolabeled drug have demonstrated that after the oral administration of 2.75 and 50 mg doses of tretinoin, greater than 90% of the radioactivity was recovered in the urine and feces. Based upon data from 3 subjects, approximately 63% of radioactivity was recovered in the urine within 72 hours and 31% appeared in the feces within 6 days.

A single 45 mg/sq m (approximately 80 mg) oral dose to APL /acute promyelocytic leukemia/ patients resulted in a mean +/- SD peak tretinoin concentration of 347 +/- 266 ng/mL. Time to reach peak concentration was between 1 and 2 hours.

The apparent volume of distribution of tretinoin has not been determined. Tretinoin is greater than 95% bound in plasma, predominately to albumin. Plasma protein binding remains constant over the concentration range of 10 to 500 ng/mL.

For more Absorption, Distribution and Excretion (Complete) data for all-trans-Retinoic acid (12 total), please visit the HSDB record page.

Metabolism Metabolites

Evidence suggests that tretinoin induces its own metabolism. In patients with APL receiving 45 mg/sq m tretinoin daily, urinary excretion of 4-oxo trans retinoic acid glucuronide increased approximately tenfold over the course of 2-6 weeks of continuous therapy, suggesting that increased metabolism of tretinoin may be the primary mechanism leading to the decreased plasma drug concentrations observed during continued administration. Possible mechanisms for the increased clearance of tretinoin with continuous daily dosing of the drug include induction of CYP enzymes or oxidative cofactors and increased expression of cellular retinoic acid binding proteins. Increasing the dosage of tretinoin to compensate for the apparent autoinduction has not been shown to increase therapeutic response. Reduced plasma retinoid concentrations have been associated with relapse and clinical resistance, and some investigators suggest that the clinical failure of tretinoin may be related to a lack of sustained effective concentrations of the drug during prolonged treatment.

Tretinoin metabolites have been identified in plasma and urine. Cytochrome P450 enzymes have been implicated in the oxidative metabolism of tretinoin. Metabolites include 13- cis retinoic acid, 4-oxo trans retinoic acid, 4-oxo cis retinoic acid, and 4-oxo trans retinoic acid glucuronide. In APL /acute promyelocytic leukemia/ patients, daily administration of a 45 mg/SQ m dose of tretinoin resulted in an approximately tenfold increase in the urinary excretion of 4-oxo trans retinoic acid glucuronide after 2 to 6 weeks of continuous dosing, when compared to baseline values.

Ethanol fed rats showed enhanced microsomal retinoic acid metabolism (50%) accompanied by increased microsomal cytochrome P450 content (34%). The increased hepatic microsomal cytochrome P450 dependent metabolism of retinoic acid after chronic ethanol consumption may contribute to the accelerated catabolism of retinoic acid in vivo.

Following ip administration of high doses of 15-(14)C- and 10,11-(3)H-labeled retinoic acid to rats, 3 major metabolites were isolated from feces in microgram amounts by column, thin-layer and high-pressure liquid chromatography. Mass spectrometry provided identification as all-trans-4-oxoretinoic acid, all-trans-5'-hydroxy-retinoic acid and 7-trans-9-cis-11-trans-13-trans-5'-hydroxyretinoic acid.

For more Metabolism/Metabolites (Complete) data for all-trans-Retinoic acid (8 total), please visit the HSDB record page.

Tretinoin has known human metabolites that include 5,6-Epoxy-retinoic acid, 4-Hydroxyretinoic acid, 18-Hydroxyretinoic acid, and All-trans-retinoyl glucuronide.

Tretinoin is a known human metabolite of retinal.

Hepatic Half Life: 0.5-2 hours

Wikipedia

Retinoic_acid

Drug Warnings

/BOXED WARNING/ Retinoic Acid-APL Syndrome. About 25% of patients with APL treated with tretinoin capsules have experienced a syndrome called the retinoic acid-APL (RA-APL) syndrome characterized by fever, dyspnea, acute respiratory distress, weight gain, radiographic pulmonary infiltrates, pleural and pericardial effusions, edema, and hepatic, renal, and multi-organ failure. This syndrome has occasionally been accompanied by impaired myocardial contractility and episodic hypotension. It has been observed with or without concomitant leukocytosis. Endotracheal intubation and mechanical ventilation have been required in some cases due to progressive hypoxemia, and several patients have expired with multi-organ failure. The syndrome generally occurs during the first month of treatment, with some cases reported following the first dose of tretinoin capsules. The management of the syndrome has not been defined rigorously, but high-dose steroids given at the first suspicion of the RA-APL syndrome appear to reduce morbidity and mortality. At the first signs suggestive of the syndrome (unexplained fever, dyspnea and/or weight gain, abnormal chest auscultatory findings or radiographic abnormalities), high-dose steroids (dexamethasone 10 mg intravenously administered every 12 hours for 3 days or until the resolution of symptoms) should be immediately initiated, irrespective of the leukocyte count. The majority of patients do not require termination of tretinoin capsules therapy during treatment of the RA-APL syndrome. However, in cases of moderate and severe RA-APL syndrome, temporary interruption of tretinoin capsules therapy should be considered. /Tretinoin, systemic/

/BOXED WARNING/ During tretinoin capsules treatment about 40% of patients will develop rapidly evolving leukocytosis. Patients who present with high WBC at diagnosis (>5x10 9/L) have an increased risk of a further rapid increase in WBC counts. Rapidly evolving leukocytosis is associated with a higher risk of life-threatening complications. If signs and symptoms of the RA-APL syndrome are present together with leukocytosis, treatment with high-dose steroids should be initiated immediately. Some investigators routinely add chemotherapy to tretinoin capsules treatment in the case of patients presenting with a WBC count of >5x10 9/L or in the case of a rapid increase in WBC count for patients leukopenic at start of treatment, and have reported a lower incidence of the RA-APL syndrome. Consideration could be given to adding full-dose chemotherapy (including an anthracycline if not contraindicated) to the tretinoin capsules therapy on day 1 or 2 for patients presenting with a WBC count of >5x10 9/L, or immediately, for patients presenting with a WBC count of <5x10 9/L, if the WBC count reaches >/= 6x10(9)/L by day 5, or >/= 10x10(9)/L by day 10, or >/=15x10(9)/L by day 28. /Tretinoin, systemic/

/BOXED WARNING/ Teratogenic Effects. Pregnancy Category D. There is a high risk that a severely deformed infant will result if tretinoin capsules are administered during pregnancy. If, nonetheless, it is determined that tretinoin capsules represent the best available treatment for a pregnant woman or a woman of childbearing potential, it must be assured that the patient has received full information and warnings of the risk to the fetus if she were to be pregnant and of the risk of possible contraception failure and has been instructed in the need to use two reliable forms of contraception simultaneously during therapy and for 1 month following discontinuation of therapy, and has acknowledged her understanding of the need for using dual contraception, unless abstinence is the chosen method. Within 1 week prior to the institution of tretinoin capsules therapy, the patient should have blood or urine collected for a serum or urine pregnancy test with a sensitivity of at least 50 mIU/mL. When possible, tretinoin capsules therapy should be delayed until a negative result from this test is obtained. When a delay is not possible, the patient should be placed on two reliable forms of contraception. Pregnancy testing and contraception counseling should be repeated monthly throughout the period of tretinoin capsules treatment. /Tretinoin, systemic/

For more Drug Warnings (Complete) data for all-trans-Retinoic acid (44 total), please visit the HSDB record page.

Biological Half Life

In patients with APL /acute promyelocytic leukemia/ receiving tretinoin orally, a terminal elimination half-life of 0.5-2 hours has been reported following initial dosing.

Use Classification

Methods of Manufacturing

R. Marbet, German patent 2061507; United States of America patent 3746730 (1971, 1973 both to Hoffmann-La Roche).

General Manufacturing Information

Analytic Laboratory Methods

Determination using LC; ... flow rate is 1.0 mL/min.

Ultraviolet absorption using volumetric method; and HPLC method for the analysis of folic acid.

Clinical Laboratory Methods

Storage Conditions

Capsules: Store at 20 deg to 25 °C (68 deg to 77 °F).

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature -20 °C. Storage class (TRGS 510): Non Combustible Solids.

Interactions

To determine whether 2,3,7,8-tetrachlorodibenzo-p-dioxin and retinoic acid would enhance or antagonize the teratogenic effects of the other compound, C57BL/6N dams were treated orally on gestation days 10 or 12 with 10 ml corn oil/kg containing 2,3,7,8-tetrachlorodibenzo-p-dioxin (0-18 ug/kg), retinoic acid (0-200 mg/kg), or combinations of the two chemicals. Dams were killed on gestation day 18 and toxicity and teratogenicity assessed. Coadministration of 2,3,7,8-tetrachlorodibenzo-p-dioxin and retinoic acid had no effect on maternal or fetal toxicity beyond what would be expected by either compound alone. Cleft palate was induced by retinoic acid at lower doses on gestation day 10 than on gestation day 12, but by 2,3,7,8-tetrachlorodibenzo-p-dioxin at lower doses on gestation day 12 than on gestation day 10. Sensitivity to 2,3,7,8-tetrachlorodibenzo-p-dioxin induced hydronephrosis was similar on both gestation days 10 and 12. The limb bud defects were only observed when retinoic acid was administered on gestation day 10, not when given on gestation day 12. No other soft tissue or skeletal malformations were related to administration of 2,3,7,8-tetrachlorodibenzo-p-dioxin or retinoic acid. No effect of 2,3,7,8-tetrachlorodibenzo-p-dioxin was observed on the incidence or severity of limb bud defects induced by retinoic acid, nor did retinoic acid influence the incidence or severity of hydronephrosis induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin. However, the incidence of cleft palate was dramatically enhanced by coadministration of the xenobiotic and vitamin. On both gestation day 10 and 12, the dose-response curves for cleft palate induction were parallel, suggesting some similarities in mechanism between the two compounds. However, combination treatment resulted in a synergistic response that varied with the stage of development and was tissue specific.

Risk of pseudotumor cerebri (intracranial hypertension) is increased in patients receiving tretinoin. Concomitant use of other agents known to cause pseudotumor cerebri or intracranial hypertension, such as tetracyclines, may increase the risk of this condition in patients receiving tretinoin.

Concurrent use of hydroxyurea, which is cytotoxic to cells in S phase, and tretinoin, which induces cells to enter the S phase, may cause a synergistic effect leading to massive cell lysis. Bone marrow necrosis, sometimes fatal, has been reported in patients receiving hydroxyurea during tretinoin therapy. Although some clinicians have administered hydroxyurea in conjunction with tretinoin therapy to reduce leukocytosis, the safety and efficacy of this practice have not been established, and caution is recommended in the use of hydroxyurea in patients receiving tretinoin.

For more Interactions (Complete) data for all-trans-Retinoic acid (14 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Molin S, Ruzicka T. [Treatment for chronic hand eczema]. MMW Fortschr Med. 2009 May 7;151(19):35-7. Review. German. PubMed PMID: 19827442.

3: Garnock-Jones KP, Perry CM. Alitretinoin: in severe chronic hand eczema. Drugs. 2009 Aug 20;69(12):1625-34. doi: 10.2165/11202200-000000000-00000. Review. PubMed PMID: 19678713.

4: Stege H. [Ultraviolet therapy in patients with chronic hand eczema]. Hautarzt. 2008 Sep;59(9):696-702. Review. German. PubMed PMID: 18712324.

5: Molin S, Ruzicka T. [Alitretinoin: a new treatment option for chronic refractory hand eczema]. Hautarzt. 2008 Sep;59(9):703-4, 706-9. Review. German. PubMed PMID: 18704345.

6: Wollina U. Pompholyx: what's new? Expert Opin Investig Drugs. 2008 Jun;17(6):897-904. Review. PubMed PMID: 18491990.

7: Szabo E. Proliferative changes in chemoprevention trials: learning from secondary endpoints. J Natl Cancer Inst. 2007 Nov 7;99(21):1565-7. Epub 2007 Oct 30. PubMed PMID: 17971524.

8: Al-Wadei HA, Schuller HM. Cyclic adenosine monophosphate-dependent cell type-specific modulation of mitogenic signaling by retinoids in normal and neoplastic lung cells. Cancer Detect Prev. 2006;30(5):403-11. Epub 2006 Oct 25. PubMed PMID: 17067750; PubMed Central PMCID: PMC1761122.

9: Mernitz H, Smith DE, Zhu AX, Wang XD. 9-cis-Retinoic acid inhibition of lung carcinogenesis in the A/J mouse model is accompanied by increased expression of RAR-beta but no change in cyclooxygenase-2. Cancer Lett. 2006 Nov 28;244(1):101-8. Epub 2006 Jan 18. PubMed PMID: 16413115.

10: Baumann L, Vujevich J, Halem M, Martin LK, Kerdel F, Lazarus M, Pacheco H, Black L, Bryde J. Open-label pilot study of alitretinoin gel 0.1% in the treatment of photoaging. Cutis. 2005 Jul;76(1):69-73. PubMed PMID: 16144296.